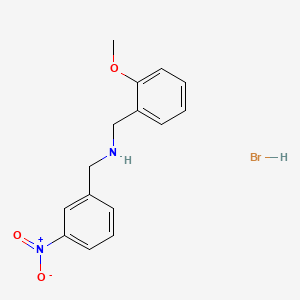

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide

Vue d'ensemble

Description

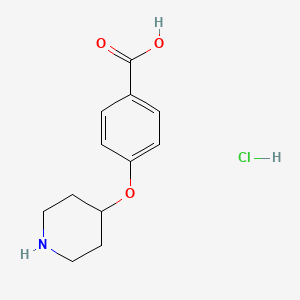

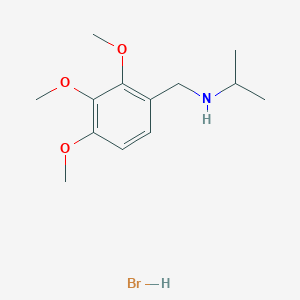

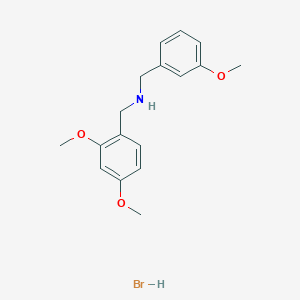

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is a chemical compound with the molecular formula C18H22BrNO . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21NO.BrH/c1-20-16-9-4-6-14 (12-16)13-19-18-11-5-8-15-7-2-3-10-17 (15)18;/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 348.28 . The compound is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

Alternative Synthesis Approaches : A study by Öztaşkın et al. (2011) reported an alternative method to synthesize a similar compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, which could offer insights into synthesizing N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide.

Chemical Modifications and Derivatives : The work of Yamashita et al. (1993) on the photoaminations of certain compounds to create amines and amine derivatives provides a foundation for understanding the synthesis of complex amines, including the subject compound.

Chemoenzymatic Synthesis : Orsini et al. (2002) and (2005) conducted studies on the chemoenzymatic synthesis of various 2-aminotetralins and 1-amino-2-hydroxytetrahydronaphthalene, which are structurally related to the target compound. These studies (Orsini et al., 2002); (Orsini et al., 2005) might offer insights into the synthesis of this compound.

Potential Biological Activities

Exploring Antioxidant Activities : Yamauchi et al. (2005) explored the antioxidant activities of various phenolic compounds, including those with 4-hydroxy-3-methoxybenzyl groups. This research (Yamauchi et al., 2005) could provide a basis for investigating the antioxidant potential of the target compound.

Complexation with Lanthanide Ions : Liu et al. (1993) discussed the synthesis and characterization of N4O3 amine phenol ligands, involving 2-hydroxy-3-methoxybenzyl groups, and their lanthanide complexes. These studies (Liu et al., 1993) may be relevant in understanding the coordination chemistry of the target compound.

Insights into Molecular Structure and Activity : Genç et al. (2013) explored the synthesis and antihistaminic action of a compound structurally similar to the target molecule. This research (Genç et al., 2013) can offer insights into how structural features influence biological activity.

Educational Applications in Organic Chemistry : Touchette (2006) detailed an experiment involving the synthesis of a related compound, N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, highlighting its application in teaching organic chemistry synthesis techniques. This approach (Touchette, 2006) might be useful for educational demonstrations involving the synthesis of this compound.

Mécanisme D'action

Target of Action

The primary target of N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties .

Mode of Action

This compound interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting a possible irreversible or slowly reversible mechanism of action .

Biochemical Pathways

The inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide or arachidonoylethanolamide (AEA), and 2-arachidonoylglycerol (2-AG) . These endocannabinoids are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood, and memory .

Pharmacokinetics

A related compound, n-3-methoxybenzyl-palmitamide, has been studied in rats . It was found that the absorption and elimination rate of this compound were slow, and it displayed a lung targeting property .

Result of Action

The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels. This could potentially provide analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .

Propriétés

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.BrH/c1-20-16-9-4-6-14(12-16)13-19-18-11-5-8-15-7-2-3-10-17(15)18;/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTBDLHQCOTCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2CCCC3=CC=CC=C23.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3106939.png)

![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)

amine hydrobromide](/img/structure/B3106986.png)

![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B3107027.png)

![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3107030.png)